

GI254023X: A Technical Guide to its Background and Initial Studies

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Compound of Interest

Compound Name: GI254023X

Cat. No.: B1671469

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GI254023X is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), a key enzyme involved in the shedding of a wide variety of cell surface molecules. This process, known as ectodomain shedding, plays a crucial role in a multitude of physiological and pathological processes, including cell-cell signaling, inflammation, and neurodegeneration. Due to its high selectivity for ADAM10 over other metalloproteinases, **GI254023X** has emerged as a valuable research tool for elucidating the specific functions of ADAM10 and as a potential therapeutic agent for various diseases. This technical guide provides an in-depth overview of the background of **GI254023X**, summarizing key findings from its initial studies, and presenting detailed experimental methodologies and the signaling pathways it modulates.

Core Compound Information

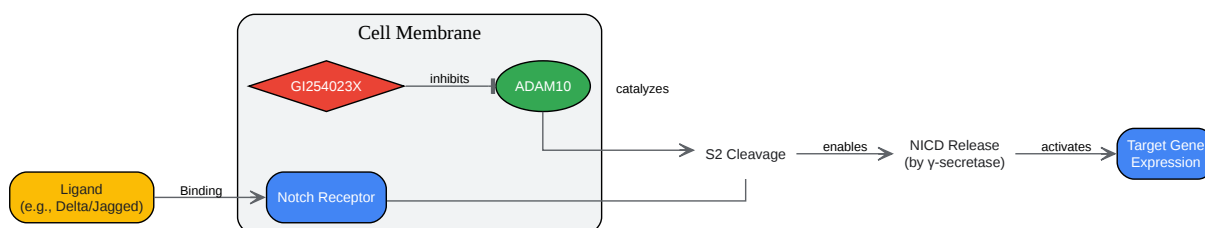
Property	Value
Synonyms	GI 4023, SRI028594
Molecular Formula	C ₂₁ H ₃₃ N ₃ O ₄
Molecular Weight	391.5 g/mol
CAS Number	260264-93-5
Solubility	Soluble in DMSO

Mechanism of Action

GI254023X is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10, thereby blocking its proteolytic activity.[1] This inhibition is highly selective, with a reported 100-fold greater potency for ADAM10 compared to the closely related ADAM17 (also known as TACE).[1][2]

Signaling Pathway: ADAM10-Mediated Notch Signaling

ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is fundamental for cell fate determination, proliferation, and differentiation. Upon ligand binding, ADAM10 cleaves the extracellular domain of Notch, which then allows for the subsequent intramembrane cleavage by γ -secretase, releasing the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression. By inhibiting ADAM10, **GI254023X** prevents the S2 cleavage and subsequent activation of the Notch signaling pathway.



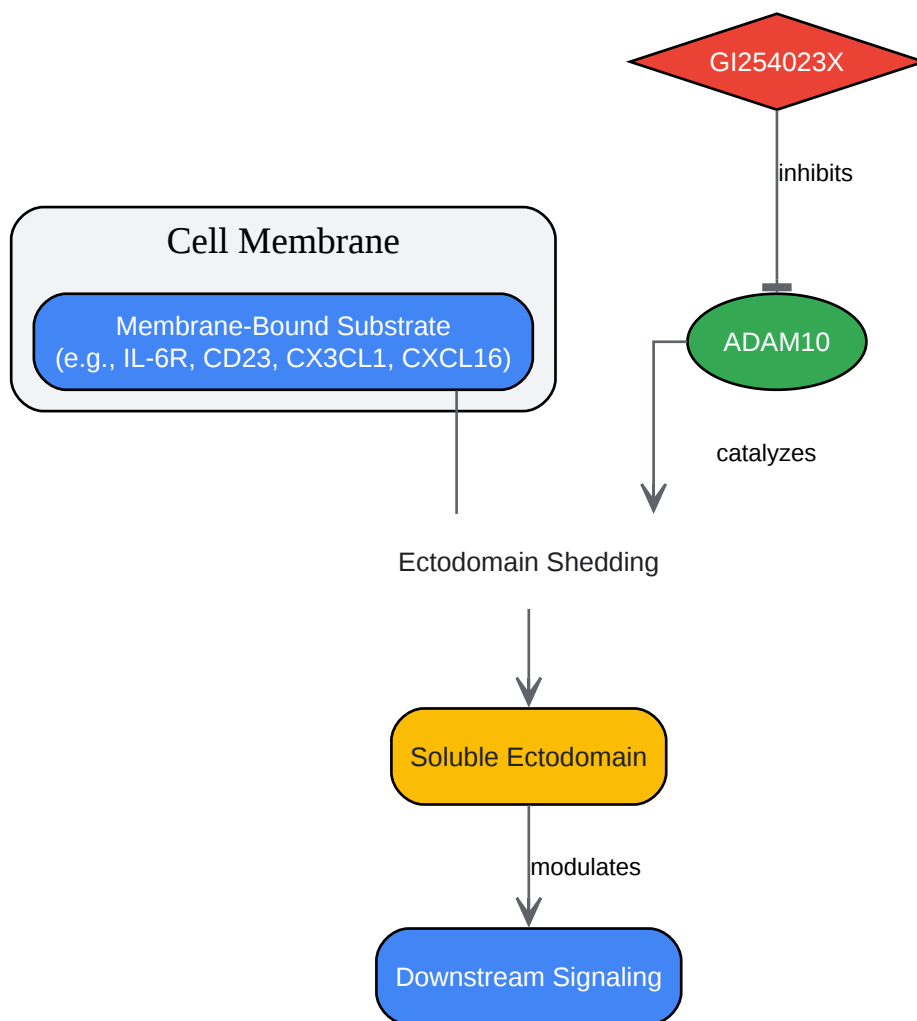
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Caption: Inhibition of Notch Signaling by **GI254023X**.

Signaling Pathway: ADAM10-Mediated Shedding of Cell Surface Proteins

ADAM10 is a primary "shedase" for a multitude of cell surface proteins, including growth factors, cytokines, and their receptors. The shedding process can either release the active form

of a molecule or inactivate a receptor. **GI254023X** has been shown to block the constitutive shedding of several important molecules, thereby modulating their signaling pathways.



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Caption: Inhibition of Substrate Shedding by **GI254023X**.

Quantitative Data

The following tables summarize the key quantitative data from initial studies of **GI254023X**.

Table 1: In Vitro Inhibitory Activity

Target Enzyme	IC ₅₀ (nM)	Notes
ADAM10	5.3	Highly potent inhibition. [2] [3]
MMP9	2.5	Potent inhibition, indicating some cross-reactivity. [3] [4]
ADAM17 (TACE)	541	Over 100-fold less potent compared to ADAM10, demonstrating selectivity. [2] [4]
ADAM9	280	Moderate inhibition. [2]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	Assay	Concentration	Duration	Effect
HCA-7	EGF-R Phosphorylation	3 μ M	24 hours	Inhibition of ADAM10- mediated effects. [2]
A2780	CXCL16 Shedding	Not specified	Not specified	Potent inhibition of CXCL16 shedding.[4]
Jurkat	Proliferation and Apoptosis	Concentration- dependent	Not specified	Inhibition of proliferation and induction of apoptosis.[3]
H929	Proliferation and Apoptosis	Concentration- dependent	Not specified	Inhibition of proliferation and induction of apoptosis.[5]
RAW264.7	Osteoclast Differentiation	Not specified	5 days	Increased osteoclast differentiation.[6]
Human Tonsillar B cells	CD23 Shedding and IgE Secretion	1-15 μ M	7 days (added on day 5 of 12-day culture)	Dose-dependent reduction in sCD23 and IgE. [7]

Experimental Protocols

In Vitro Cell-Based Assays

General Cell Culture and Treatment:

- Cell Lines: A variety of cell lines have been utilized, including Jurkat (T-lymphocyte), HPAECs (human pulmonary artery endothelial cells), H929 (multiple myeloma), and RAW264.7 (monocyte/macrophage).[5][6][8]

- **Culture Conditions:** Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **GI254023X Preparation:** A stock solution of **GI254023X** is prepared in DMSO and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the cell culture medium.^[8]
- **Treatment:** Cells are seeded at a specific density and allowed to adhere overnight before being treated with varying concentrations of **GI254023X** or vehicle (DMSO) for the indicated duration.

Example Protocol: Inhibition of CD23 Shedding from Human Tonsillar B Cells^[7]

- **Cell Isolation:** Isolate B cells from human tonsillar tissue.
- **Cell Culture:** Culture the B cells for 12 days with IL-4 (200 IU/ml) and anti-CD40 (1 mg/ml) to induce CD23 expression and IgE secretion.
- **Inhibitor Treatment:** On day 5 of the culture, add varying concentrations of **GI254023X** (e.g., 1-15 µM) to the cell cultures.
- **Analysis:** On day 12, harvest the cells and supernatant.
- **Flow Cytometry:** Analyze the expression of membrane-bound CD23 (mCD23) on the B cells using flow cytometry.
- **ELISA:** Measure the concentration of soluble CD23 (sCD23) and IgE in the culture supernatant using ELISA.

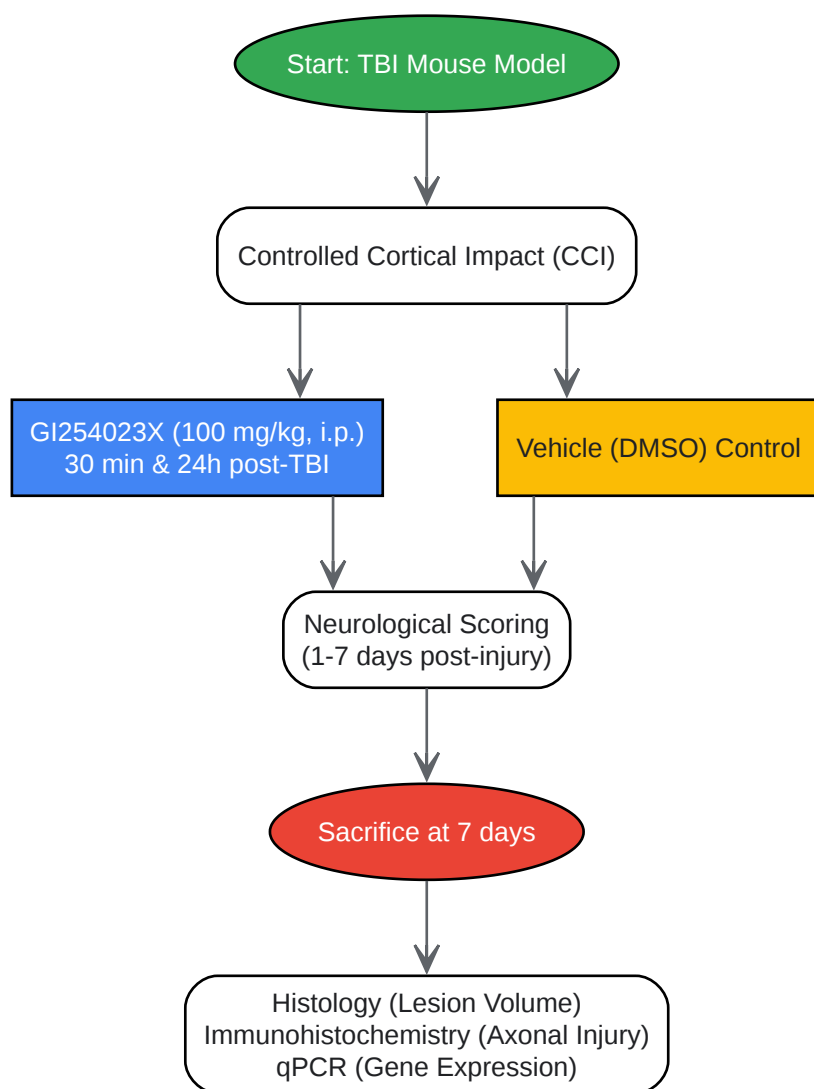
In Vivo Animal Studies

Example Protocol: Traumatic Brain Injury (TBI) Mouse Model^{[2][9]}

- **Animal Model:** Use adult male C57BL/6N mice.
- **TBI Induction:** Induce a controlled cortical impact (CCI) to model TBI.

- **GI254023X Administration:**
 - Dosage: 100 mg/kg body weight.[9]
 - Formulation: Dissolve **GI254023X** in 25% DMSO in 0.1 M Na₂CO₃. [9]
 - Route of Administration: Intraperitoneal (i.p.) injection.[2][9]
 - Timing: Administer the first dose 30 minutes post-TBI and a second dose 24 hours post-TBI.[9]
- **Outcome Measures:**
 - Neurological Deficit Scoring: Assess neurological function at various time points post-injury.
 - Histological Analysis: At the end of the study period (e.g., 7 days), sacrifice the animals and perform histological analysis of brain tissue to assess lesion volume and axonal injury.
 - Gene Expression Analysis: Use quantitative PCR to measure the mRNA expression of inflammatory markers and other relevant genes in the brain tissue.

Workflow Diagram: In Vivo TBI Study



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Caption: Experimental Workflow for an In Vivo TBI Study.

Conclusion

GI254023X is a powerful and selective pharmacological tool for investigating the diverse roles of ADAM10. Its ability to potently inhibit ADAM10-mediated shedding and signaling has been demonstrated in a range of in vitro and in vivo models. The initial studies summarized in this guide highlight its potential for dissecting the molecular mechanisms underlying various diseases and provide a foundation for further research and potential therapeutic development. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for researchers and drug development professionals working with this important inhibitor.

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